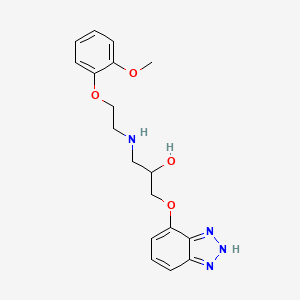
Tribendilol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribendilol is a chemical compound known for its significant antihypertensive action. It has been studied for its potential to manage hypertension, although it is associated with a high incidence of orthostatic effects .
Preparation Methods
The synthetic routes and reaction conditions for Tribendilol are not extensively documented in publicly available sources. like many pharmaceutical compounds, its synthesis likely involves multiple steps of organic reactions, including the formation of key intermediates and final product purification. Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tribendilol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tribendilol has been primarily studied for its antihypertensive properties. It has shown significant potential in managing hypertension, although its high incidence of orthostatic effects limits its widespread use . In addition to its medical applications, this compound may also be used in research settings to study the mechanisms of hypertension and the effects of antihypertensive agents.
Mechanism of Action
Tribendilol exerts its antihypertensive effects by acting on specific molecular targets and pathways involved in blood pressure regulation. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of vascular resistance and cardiac output .
Comparison with Similar Compounds
Tribendilol can be compared with other antihypertensive agents such as:
Atenolol: A beta-blocker used to manage hypertension and angina.
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used to manage hypertension and angina.
This compound’s uniqueness lies in its specific chemical structure and its associated high incidence of orthostatic effects, which distinguishes it from other antihypertensive agents .
Properties
CAS No. |
96258-13-8 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(2H-benzotriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
InChI |
InChI=1S/C18H22N4O4/c1-24-15-6-2-3-7-16(15)25-10-9-19-11-13(23)12-26-17-8-4-5-14-18(17)21-22-20-14/h2-8,13,19,23H,9-12H2,1H3,(H,20,21,22) |
InChI Key |
ZYRINAZRTBCAEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


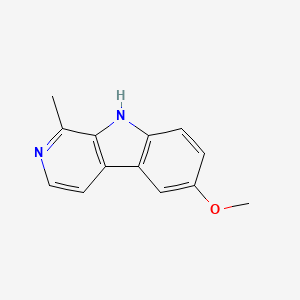
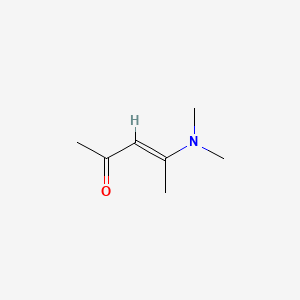
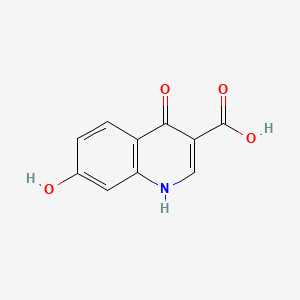
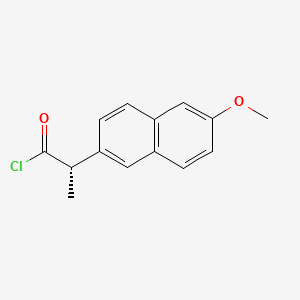

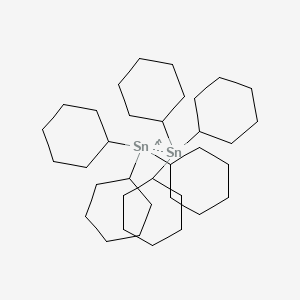
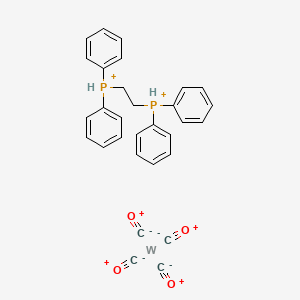
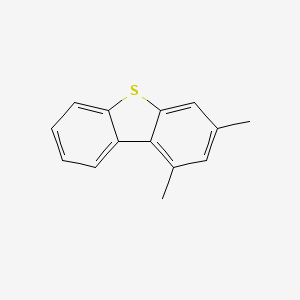
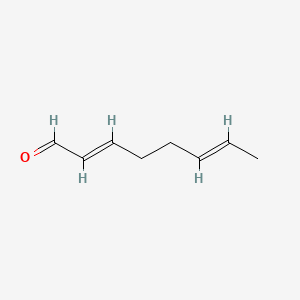

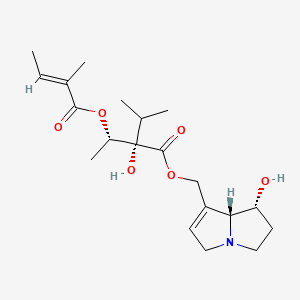
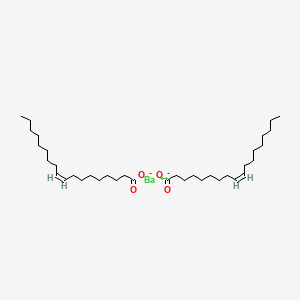
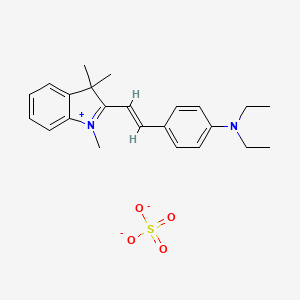
![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)
